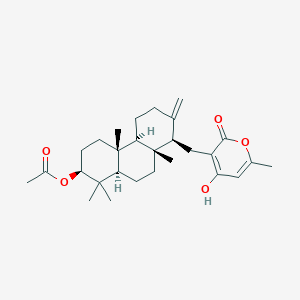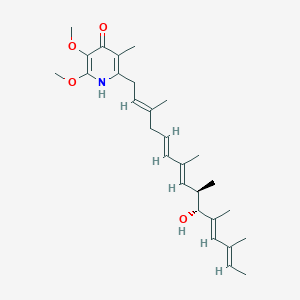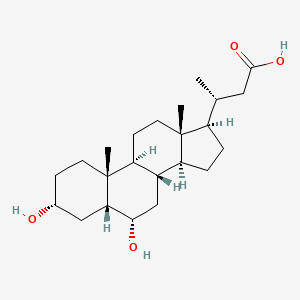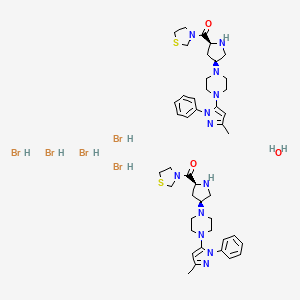![molecular formula C53H96O6 B3026064 [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate CAS No. 108961-58-6](/img/structure/B3026064.png)
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Vue d'ensemble
Description
The compound is a type of triglyceride, which are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver. The structure suggests it contains octadecadienoic acid, also known as linoleic acid , which is a common polyunsaturated omega-6 fatty acid.
Synthesis Analysis
The synthesis of such a compound would likely involve esterification reactions between the carboxylic acid groups of the fatty acids and the hydroxyl groups of the glycerol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple double bonds in the fatty acid chains . These double bonds introduce elements of geometric isomerism (cis/trans isomerism), which could result in different physical and chemical properties depending on the configuration of these isomers .Chemical Reactions Analysis
Triglycerides, including this compound, can undergo hydrolysis in the presence of a strong acid, base, or a specific enzyme to produce glycerol and fatty acids . They can also be transesterified to produce biodiesel .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and configuration of the molecule. Generally, triglycerides are non-polar and hydrophobic . They have a higher calorific value compared to carbohydrates and proteins .Applications De Recherche Scientifique
Biochemical Applications
Role in Cellular Processes : Certain fatty acid derivatives, including octadecadienoic acid, have been studied for their involvement in cellular processes such as signal transduction and membrane fluidity. These compounds are key in understanding the biochemical pathways that regulate cell function and communication.
Oxidative Stress and Inflammation : Oxidative derivatives of linoleic acid, such as hydroxyoctadecadienoic acids, are critical in the study of inflammation and oxidative stress. These compounds are involved in the pathogenesis of various diseases, including metabolic syndrome and cancer, by regulating inflammatory processes and oxidative damage within cells.
Endocrine Regulation : Fatty acids and their derivatives play a significant role in endocrine regulation. They can influence the synthesis and action of hormones, which are vital in metabolic processes related to diseases such as diabetes and obesity.
Pharmacological Applications
Drug Development : The understanding of fatty acid derivatives' biochemical properties has implications for drug development, especially for conditions associated with inflammation and oxidative stress. By targeting the pathways influenced by these compounds, new therapeutic agents can be developed for chronic diseases.
Cancer Research : The role of fatty acid metabolites in cancer development and progression is a significant area of research. These compounds can affect cell proliferation, apoptosis, and metastasis, making them targets for cancer therapy and prevention strategies.
Environmental and Ecological Applications
Biomarkers for Environmental Stress : Certain fatty acid derivatives can serve as biomarkers for environmental stress in ecosystems. They can indicate the health of biological communities and the impact of pollutants and other stressors on wildlife and plants.
Plant-Animal Interactions : In ecological studies, fatty acid derivatives are important for understanding plant-animal interactions, such as pollination and herbivory. These compounds can act as attractants or deterrents, influencing the behavior of animals towards plants.
References
Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer. This study explores the role of linoleic acid derivatives in regulating inflammation, which is relevant to metabolic disorders and cancer. (Vangaveti et al., 2016)
Serum Levels of Oxylipins in Achilles Tendinopathy: An Exploratory Study. This research provides insights into the role of linoleic acid-derived oxidation products in human pain, which could have implications for understanding and treating conditions like tendinopathy. (Gouveia-Figueira et al., 2015)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIXBLJTLNQQJ-CLLPMJJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)




![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)


![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)
